molecular formula C8H9ClN2O3S B1268755 [2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester CAS No. 869951-10-0

[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester

Cat. No.: B1268755
CAS No.: 869951-10-0
M. Wt: 248.69 g/mol
InChI Key: KDOOFRJSQNSJIG-UHFFFAOYSA-N
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Description

[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester is a useful research compound. Its molecular formula is C8H9ClN2O3S and its molecular weight is 248.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nickel, Copper, and Zinc Complexes

  • A study by Singh and Baruah (2008) details the synthesis of an ester similar to the compound , used in forming complexes with nickel, copper, and zinc. These complexes have potential applications in coordination chemistry and material sciences (Singh & Baruah, 2008).

Luminescent Heterocyclic Compounds

  • Grummt et al. (2007) investigated the fluorescence properties of thiazole derivatives, indicating potential uses in metal sensing and as laser dyes. This suggests the versatility of thiazole compounds in photophysical applications (Grummt et al., 2007).

Thiazolecarboxylic Acid Derivatives

  • Research by Dovlatyan et al. (2004) on thiazolecarboxylic acid derivatives, including acylation and methylation processes, sheds light on synthetic routes that could be relevant for the compound . These processes are crucial in medicinal chemistry for modifying bioactivity (Dovlatyan et al., 2004).

Novel Approaches to Heterocyclic Compounds

  • Tverdokhlebov et al. (2003) described the synthesis of pyrrolo[2,1-b]thiazoles, indicating the compound's potential as a precursor in the synthesis of complex heterocyclic structures, which are significant in drug discovery (Tverdokhlebov et al., 2003).

Alkylation Studies

  • A study by Усова et al. (2013) on the alkylation of thiazole derivatives provides insights into chemical modifications that can enhance the properties of such compounds for various applications (Усова et al., 2013).

Synthesis of Thiazole Derivatives

  • Turan-Zitouni et al. (2004) synthesized and tested various thiazole derivatives for antimicrobial activity. This highlights the potential of thiazole compounds in developing new antimicrobial agents (Turan-Zitouni et al., 2004).

Biological Evaluation of Thiazole Derivatives

  • Mohsen (2014) evaluated thiazole derivatives for anticholinesterase activity, indicating their potential in treating neurodegenerative diseases like Alzheimer's (Mohsen, 2014).

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to refer to this document for detailed safety and hazard information.

Properties

IUPAC Name

methyl 2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c1-14-7(13)2-5-4-10-8(15-5)11-6(12)3-9/h4H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOOFRJSQNSJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C(S1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359442
Record name methyl {2-[(chloroacetyl)amino]-1,3-thiazol-5-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869951-10-0
Record name methyl {2-[(chloroacetyl)amino]-1,3-thiazol-5-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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